molecular formula C7H14O6S2 B15408162 Acetic acid;1,3-dithiolane-4,5-diol CAS No. 807363-79-7

Acetic acid;1,3-dithiolane-4,5-diol

Cat. No.: B15408162
CAS No.: 807363-79-7
M. Wt: 258.3 g/mol
InChI Key: SKZCVQONDVCXIO-UHFFFAOYSA-N
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Description

Acetic acid;1,3-dithiolane-4,5-diol (CAS 807363-79-7) is a high-value chemical building block with a molecular formula of C7H14O6S2 and a molecular weight of 258.3 g/mol . This compound is supplied as the diacetate ester of 1,3-dithiolane-4,5-diol and is intended for research applications only; it is not approved for human or veterinary use . The unique structure of this compound makes it a versatile tool in advanced organic synthesis. It serves as a crucial chiral building block for the asymmetric synthesis of enantiomerically pure molecules, which is of paramount importance in medicinal chemistry where stereochemistry significantly influences biological activity . Furthermore, the 1,3-dithiolane moiety acts as a stable protective group for carbonyl compounds (aldehydes and ketones) during multi-step synthetic sequences . This protection, typically achieved using 1,2-ethanedithiol, is stable under both acidic and basic conditions, allowing for manipulations on other parts of the molecule before the carbonyl group is regenerated using specific reagents . Beyond its role as a protective group, the compound also functions as a precursor for constructing complex molecular architectures, including intricate heterocyclic skeletons found in various biologically active molecules . Its utility extends into materials science, where sulfur-rich heterocycles like this are explored as monomers for advanced polymers, potentially contributing to materials with high refractive indices and other tailored properties .

Properties

CAS No.

807363-79-7

Molecular Formula

C7H14O6S2

Molecular Weight

258.3 g/mol

IUPAC Name

acetic acid;1,3-dithiolane-4,5-diol

InChI

InChI=1S/C3H6O2S2.2C2H4O2/c4-2-3(5)7-1-6-2;2*1-2(3)4/h2-5H,1H2;2*1H3,(H,3,4)

InChI Key

SKZCVQONDVCXIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1SC(C(S1)O)O

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 1,3 Dithiolane 4,5 Diol Derivatives

Precursor Synthesis Strategies for 1,3-Dithiolane (B1216140) Core with Vicinal Diol Functionality

The formation of the 1,3-dithiolane core on a molecule already possessing a vicinal diol functionality is a key strategy for the synthesis of 1,3-dithiolane-4,5-diol (B12536526) derivatives. This approach typically involves the protection of a carbonyl group as a thioacetal, where the starting material is a suitable precursor containing the desired diol stereochemistry.

Thioacetalization is a widely employed method for the protection of carbonyl compounds and for the synthesis of sulfur-containing heterocycles. researchgate.net The formation of the 1,3-dithiolane ring is typically achieved through the condensation of a carbonyl compound, such as an aldehyde or a ketone, with 1,2-ethanedithiol (B43112). organic-chemistry.orgwikipedia.org This reaction is generally reversible and is often catalyzed by acids. organic-chemistry.org

In the context of synthesizing 1,3-dithiolane-4,5-diol derivatives, the carbonyl precursor would need to contain the vicinal diol moiety. A suitable starting material could be a derivative of tartaric acid or another 2,3-dihydroxybutanedialdehyde or a related diketone. The reaction involves the nucleophilic attack of the sulfur atoms of 1,2-ethanedithiol on the carbonyl carbons, followed by cyclization to form the stable five-membered 1,3-dithiolane ring.

The thioacetalization reaction is commonly facilitated by the use of either Brønsted or Lewis acid catalysts. organic-chemistry.org These catalysts activate the carbonyl group, making it more electrophilic and susceptible to attack by the dithiol.

Brønsted Acids: A variety of Brønsted acids have been shown to be effective catalysts for 1,3-dithiolane formation. These range from strong mineral acids to solid-supported and milder acidic catalysts. The use of solid-supported catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), offers advantages like ease of handling, reusability, and often solvent-free reaction conditions. organic-chemistry.org Other effective Brønsted acid catalysts include tungstate (B81510) sulfuric acid, which is presented as a green and recyclable catalyst, and Brønsted acidic ionic liquids. chemicalbook.comresearchgate.net

Lewis Acids: Lewis acids are also highly effective in promoting dithiolane formation. wikipedia.org They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. youtube.com A wide array of Lewis acids have been utilized for this purpose, including metal triflates like yttrium triflate and hafnium trifluoromethanesulfonate (B1224126), which are known for their high catalytic activity and chemoselectivity. organic-chemistry.org Other examples include iron catalysts and copper bis(dodecyl sulfate), with the latter being particularly useful for reactions in water. organic-chemistry.org

Table 1: Selected Catalyst Systems for 1,3-Dithiolane Formation

Catalyst Type Catalyst Example Key Features
Brønsted Acid Perchloric acid on silica gel (HClO₄-SiO₂) Extremely efficient, reusable, solvent-free conditions. organic-chemistry.org
Tungstate sulfuric acid Environmentally benign, excellent yields, short reaction times. researchgate.net
Brønsted acidic ionic liquid Water-stable, mild, chemoselective for aldehydes. organic-chemistry.org
p-Toluenesulfonic acid Useful and provides very good yields. chemicalbook.com
Lewis Acid Yttrium triflate (Y(OTf)₃) Catalytic amounts needed, highly chemoselective for aldehydes. organic-chemistry.org
Hafnium trifluoromethanesulfonate (Hf(OTf)₄) Effective for various carbonyl compounds, high yields. organic-chemistry.org
Praseodymium triflate (Pr(OTf)₃) Efficient and recyclable, chemoselective for aldehydes. chemicalbook.com
Iron (III) chloride on silica gel (FeCl₃-SiO₂) Solid-supported reagent for thioacetalization. researchgate.net

When the substrate for thioacetalization is a diol precursor, careful optimization of the reaction conditions is necessary to achieve high yields and to prevent unwanted side reactions. The hydroxyl groups of the diol can potentially compete with the dithiol in reacting with the activated carbonyl group or the catalyst.

Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. For substrates bearing acid-sensitive functional groups, milder catalysts are preferred. Solvent-free conditions have been reported to be highly efficient for some catalytic systems, which can simplify the work-up procedure and reduce environmental impact. chemicalbook.comresearchgate.net The stoichiometry of the reactants, particularly the dithiol, may also need to be adjusted to favor the desired dithiolane formation over potential oligomerization or other side reactions. The presence of water can negatively impact some reactions, and the use of drying agents or azeotropic removal of water may be beneficial. nih.gov

The control of stereochemistry at the C4 and C5 positions of the 1,3-dithiolane ring is a critical aspect of synthesizing stereoisomerically pure 1,3-dithiolane-4,5-diol derivatives. These stereocenters correspond to the hydroxyl-bearing carbons of the original diol precursor. Therefore, the stereochemical outcome is intrinsically linked to the stereochemistry of the starting material or the method used to introduce the dithiolane ring.

Diastereoselective synthesis of 1,3-dithiolane-4,5-diols can be achieved by starting with a diastereomerically pure vicinal diol precursor. For instance, using L-tartaric acid, D-tartaric acid, or meso-tartaric acid as the starting material would directly lead to the corresponding (4R,5R), (4S,5S), or (4R,5S)-1,3-dithiolane-4,5-diol derivatives, respectively, assuming the stereocenters are retained during the thioacetalization process.

In cases where the dithiolane formation itself creates one or more stereocenters, diastereoselectivity can be induced by the existing stereocenters in the molecule. For example, in the reaction of a chiral aldehyde with a dithiol, the approach of the nucleophile can be influenced by the steric and electronic properties of the adjacent groups, leading to the preferential formation of one diastereomer over the other. Tandem reactions, such as a sulfa-Michael/Henry reaction sequence, have been used to construct substituted tetrahydrothiophenes with high diastereoselectivity. researchgate.net Similarly, stereoselective formation of substituted 1,3-dioxolanes has been achieved through stereospecific generation of a dioxolanyl cation intermediate, a strategy that could potentially be adapted for dithiolanes. mdpi.com

The synthesis of enantiomerically pure 1,3-dithiolane-4,5-diols can be approached through two main strategies: chiral induction or resolution.

Chiral Induction: This approach involves the use of a chiral catalyst to favor the formation of one enantiomer over the other from a prochiral or racemic starting material. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in the asymmetric addition of thiols to in situ generated ketimines to produce chiral N(acyl),S-acetals with high enantioselectivity. researchgate.net This principle could be extended to the enantioselective thioacetalization of a prochiral diketone precursor to yield a chiral 1,3-dithiolane-4,5-diol.

Resolution: Resolution techniques are used to separate a racemic mixture of enantiomers. This can be achieved through several methods:

Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, which selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, a racemic mixture of 1,3-diols can be resolved through enzyme-catalyzed transesterification, where one enantiomer is acylated at a much faster rate than the other. nih.gov This approach could be applied to a racemic 1,3-dithiolane-4,5-diol or its precursor.

Chromatographic Resolution: Enantiomers can be separated using chiral chromatography, such as enantioselective high-performance liquid chromatography (HPLC). nih.gov This method has been successfully used for the resolution of chiral 1,3-dithiolane derivatives on a preparative scale. nih.gov

Dynamic Kinetic Resolution (DKR): This powerful technique combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. nih.gov A combination of an enzyme and a metal catalyst can be used to achieve dynamic kinetic asymmetric transformation of a mixture of diol diastereomers into a single enantiomerically pure product. nih.gov

Alternative Routes to Substituted Dithiolane Diols (e.g., Cycloaddition Reactions)

While traditional methods for the synthesis of the 1,3-dithiolane ring often involve the condensation of a dithiocarbamate (B8719985) with an appropriate electrophile, cycloaddition reactions present a powerful alternative for the construction of functionalized five-membered sulfur-containing heterocycles. Specifically, [3+2] cycloaddition reactions involving thiocarbonyl ylides have emerged as a versatile tool for synthesizing substituted tetrahydrothiophenes, which are structurally related to 1,3-dithiolanes. acs.orgnuph.edu.ua

Thiocarbonyl ylides, acting as 1,3-dipoles, can react with a variety of dipolarophiles, including activated alkenes and alkynes, to afford five-membered rings in a highly regio- and stereoselective manner. acs.org The general scheme for this reaction involves the generation of the transient thiocarbonyl ylide, which then undergoes a concerted or stepwise cycloaddition with a suitable dipolarophile.

While the direct synthesis of 1,3-dithiolane-4,5-diol via this method has not been extensively reported, the functionalization of the resulting cycloadducts offers a potential pathway. For instance, the cycloaddition of a thiocarbonyl ylide with a dienophile containing vicinal ester groups could theoretically yield a substituted dithiolane that, upon hydrolysis, would afford the desired diol. The versatility of this approach is demonstrated by the wide range of compatible substrates, and the use of high-pressure conditions can enhance the yields of these cycloaddition reactions, particularly with sterically hindered or less reactive substrates. acs.orgfu-berlin.de

Further research in this area could focus on the development of suitable dipolarophiles that would lead directly to the 1,3-dithiolane-4,5-diol scaffold or to precursors that can be easily converted to the target diol.

Esterification of 1,3-Dithiolane-4,5-diol with Acetic Acid

The presence of two hydroxyl groups in 1,3-dithiolane-4,5-diol allows for esterification with acetic acid to form the corresponding mono- and di-acetate esters. The efficiency and selectivity of this transformation are influenced by the chosen methodology, catalytic system, and reaction parameters.

Direct esterification involves the reaction of the diol with acetic acid, typically in the presence of a catalyst to overcome the activation energy of the reaction. The equilibrium nature of the Fischer-Speier esterification necessitates the removal of water to drive the reaction towards the product side.

A variety of catalytic systems can be employed for the acetylation of diols. These can be broadly categorized as acid catalysts and base catalysts.

Acid Catalysts: Brønsted acids such as sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins are commonly used. nih.gov Lewis acids like titanium tetrachloride have also been shown to be effective for esterification. mdpi.com The general mechanism involves protonation of the carbonyl oxygen of acetic acid, which increases its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of the diol.

Base Catalysts: While less common for direct esterification with carboxylic acids, base catalysis is relevant in reactions involving more reactive acylating agents like acetic anhydride (B1165640). In such cases, bases like 4-(dimethylamino)pyridine (DMAP) are often used as catalysts. nih.gov

The choice of catalyst can significantly impact the reaction rate and selectivity. The table below summarizes some common catalytic systems used for the esterification of alcohols.

Catalyst TypeExamplesGeneral Conditions
Brønsted Acid Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Dowex H⁺Typically requires heating and water removal (e.g., Dean-Stark apparatus or azeotropic distillation). nih.gov
Lewis Acid Titanium tetrachloride (TiCl₄), Bismuth(III) triflate (Bi(OTf)₃)Can often be performed under milder conditions compared to Brønsted acids. mdpi.comrug.nl
Organocatalyst 4-(Dimethylamino)pyridine (DMAP)Used with more reactive acylating agents like anhydrides. nih.gov

The choice of solvent can influence the rate and equilibrium position of the esterification reaction. Non-polar, aprotic solvents like toluene (B28343) are often used to facilitate the azeotropic removal of water. acs.org The reaction temperature is another critical parameter; higher temperatures generally increase the reaction rate but can also lead to side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products.

Optimization of reaction parameters, including the molar ratio of reactants, catalyst loading, temperature, and reaction time, is crucial for maximizing the yield of the desired acetate (B1210297) ester.

Transesterification offers an alternative route to the acetate esters of 1,3-dithiolane-4,5-diol. This method involves the reaction of the diol with an acetate ester, such as ethyl acetate or methyl acetate, in the presence of an acid or base catalyst. youtube.comyoutube.com The equilibrium is typically driven by using a large excess of the acetate ester or by removing the alcohol byproduct (e.g., ethanol (B145695) or methanol).

Base-catalyzed transesterification often proceeds under milder conditions than acid-catalyzed methods. youtube.comyoutube.com Common base catalysts include sodium methoxide (B1231860) and sodium ethoxide. Acyl exchange reactions, a subset of transesterification, can also be employed.

The presence of two hydroxyl groups in 1,3-dithiolane-4,5-diol introduces the challenge of chemoselectivity: the preferential formation of the mono-acetate or the di-acetate. The relative reactivity of the two hydroxyl groups and the reaction conditions will determine the product distribution.

Several factors influence the chemoselectivity of diol esterification:

Stoichiometry of the Acylating Agent: Using a stoichiometric amount or a slight excess of acetic acid or the acylating agent will favor the formation of the mono-acetate. A large excess of the acylating agent will drive the reaction towards the di-acetate.

Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-esterification. Prolonged reaction times and higher temperatures tend to lead to the di-ester.

Catalyst: The choice of catalyst can influence selectivity. For instance, enzymatic catalysis can offer high chemoselectivity for the acylation of one hydroxyl group over the other.

Steric Hindrance: If the two hydroxyl groups have different steric environments, the less hindered one will typically react faster, leading to a higher yield of the corresponding mono-ester. In the case of cis- and trans-1,3-dithiolane-4,5-diol, the relative orientation of the hydroxyl groups will play a significant role in their reactivity.

A review of chemoselective esterification of polyfunctional molecules highlights various strategies to control the outcome of such reactions. rsc.org Careful control of the reaction parameters is essential to achieve the desired degree of esterification for 1,3-dithiolane-4,5-diol.

Direct Esterification Methodologies

Recrystallization

Recrystallization is a classic and effective method for the final purification of solid compounds. The selection of an appropriate solvent or solvent system is crucial. For a polar compound like "Acetic acid; 1,3-dithiolane-4,5-diol," polar solvents in which the compound has a high solubility at elevated temperatures and low solubility at lower temperatures would be ideal.

The following table summarizes the discussed purification techniques and their applicability to "Acetic acid; 1,3-dithiolane-4,5-diol".

Purification TechniquePrincipleApplicability for Target Compound
Reversed-Phase HPLCPartitioning between a non-polar stationary phase and a polar mobile phase.Effective with pH control of the mobile phase to suppress ionization of the carboxylic acid. biotage.com
HILICPartitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Suitable for highly polar compounds that are poorly retained in reversed-phase chromatography. biotage.comwaters.com
Anion-Exchange ChromatographyElectrostatic interaction between the anionic carboxylate group and a positively charged stationary phase.Highly selective for the acidic target compound. youtube.com
Liquid-Liquid ExtractionDifferential solubility of the acidic compound and its salt in immiscible liquid phases.Useful for initial separation from non-acidic impurities.
RecrystallizationDifference in solubility of the compound in a hot versus a cold solvent.Effective for obtaining high purity crystalline solid, provided a suitable solvent is found.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Detailed Proton (¹H) NMR Analysis for Structural Elucidation and Stereochemistry

A ¹H NMR spectrum for Acetic acid;1,3-dithiolane-4,5-diol (B12536526) would be expected to show distinct signals for the protons of the acetate (B1210297) group(s) and the dithiolane ring. The chemical shift of the methyl protons of the acetate group would likely appear in the range of δ 2.0-2.2 ppm. The protons on the dithiolane ring (at positions 2, 4, and 5) would exhibit more complex splitting patterns and chemical shifts depending on their environment and stereochemical relationship. For instance, the protons at C4 and C5, being attached to the carbons bearing the acetate groups, would be shifted downfield. The coupling constants between these protons would be crucial for determining the relative stereochemistry (cis or trans) of the diacetate. Without experimental data, a precise analysis remains speculative.

Carbon-13 (¹³C) NMR for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in a molecule and information about their hybridization and electronic environment. For a diacetate derivative of 1,3-dithiolane-4,5-diol, one would expect to see signals for the carbonyl carbon of the ester at approximately δ 170 ppm and the methyl carbon of the acetate at around δ 20-25 ppm. The carbons of the dithiolane ring would appear at distinct chemical shifts; the C2 carbon, flanked by two sulfur atoms, would have a characteristic shift, as would the C4 and C5 carbons bonded to the oxygen atoms of the ester groups. General chemical shift correlations suggest sp³ carbons bonded to oxygen or sulfur appear in the δ 50-80 ppm range. libretexts.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Spin Systems

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, between the protons on C4 and C5 of the dithiolane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This would be invaluable for connecting the acetate methyl protons to the carbonyl carbon and the carbonyl carbon to the C4/C5 protons of the dithiolane ring, thus confirming the ester linkages.

The application of these techniques is fundamental for complex structural analysis, but requires the acquisition of experimental data which is not currently available for this compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Ester Linkages and Dithiolane Ring

For Acetic acid;1,3-dithiolane-4,5-diol, the most prominent feature in its IR spectrum would be the strong absorption band of the ester carbonyl (C=O) stretching vibration, typically found in the region of 1735-1750 cm⁻¹. docbrown.info The presence of C-O stretching vibrations from the ester group would also be expected around 1200-1300 cm⁻¹. The C-S stretching vibrations of the dithiolane ring are generally weak and appear in the fingerprint region (below 800 cm⁻¹). The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the formation of a diacetate and the absence of free hydroxyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For the hypothetical compound this compound, HRMS would be used to confirm its molecular formula, C₅H₈O₄S₂.

The expected exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms:

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)512.00000060.000000
Hydrogen (¹H)81.0078258.062600
Oxygen (¹⁶O)415.99491563.979660
Sulfur (³²S)231.97207163.944142
Total 195.986402

An experimental HRMS analysis would aim to measure a mass-to-charge ratio (m/z) that is extremely close to this calculated value, typically within a few parts per million (ppm), thus providing strong evidence for the compound's identity.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

The 1,3-dithiolane-4,5-diol portion of the molecule contains two chiral centers at the C4 and C5 positions. This means the molecule can exist as different stereoisomers (enantiomers and diastereomers). VCD and ECD are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum provides information about the stereochemistry by showing positive and negative bands corresponding to the molecule's vibrational modes. To assign the absolute configuration, the experimental VCD spectrum would be compared to a spectrum predicted by quantum chemical calculations for a known stereoisomer (e.g., (4R,5R)).

Electronic Circular Dichroism (ECD): ECD is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light associated with electronic transitions. The resulting ECD spectrum, characterized by positive or negative Cotton effects, is also highly sensitive to the molecule's stereochemistry and would be compared with theoretical predictions to determine the absolute configuration.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Should "this compound" be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique can unambiguously establish:

The precise connectivity of the atoms.

The absolute configuration of the chiral centers (if a suitable heavy atom is present or through anomalous dispersion effects).

Detailed geometric parameters such as bond lengths, bond angles, and torsion angles.

Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Successful application of this technique requires the growth of a high-quality single crystal of the compound, which can often be a challenging process.

Reactivity and Reaction Mechanisms of Acetic Acid; 1,3 Dithiolane 4,5 Diol

Reactivity of the 1,3-Dithiolane (B1216140) Ring System

The 1,3-dithiolane ring is a five-membered sulfur-containing heterocycle that is widely utilized in organic synthesis, primarily as a protecting group for carbonyl compounds. wikipedia.orgorganic-chemistry.org Its reactivity is a cornerstone of its utility.

Stability and Ring-Opening Reactions

The 1,3-dithiolane ring is generally stable under both acidic and alkaline conditions, as well as to nucleophilic attack, which makes it an effective protecting group. chemicalbook.com However, the ring can be cleaved under specific and often harsh conditions to regenerate the parent carbonyl compound. wikipedia.orgchemicalbook.com This deprotection is a crucial step in synthetic sequences involving dithiolanes. organic-chemistry.org

A variety of reagents have been developed for the ring-opening of 1,3-dithiolanes. These methods often involve electrophilic attack on one of the sulfur atoms, followed by hydrolysis. Common reagents include those that can facilitate this process, such as mercury(II) salts (e.g., HgCl₂/CdCO₃), N-bromosuccinimide (NBS) in acetone, or thallium(III) nitrate (B79036) in methanol. chemicalbook.com The use of mercury(II) salts is a frequent choice for the hydrolysis of S,S-acetals. organic-chemistry.org

Table 1: Selected Reagents for the Ring-Opening of 1,3-Dithiolanes

Reagent SystemGeneral ConditionsReference
HgCl₂ / CdCO₃Aqueous organic solvent chemicalbook.com
N-Bromosuccinimide (NBS)Acetone chemicalbook.com
Thallium(III) nitrateMethanol chemicalbook.com
CuCl₂-adsorbed silica (B1680970) gel- chemicalbook.com
Thionyl chloride- chemicalbook.com
P₂I₄ / Ac₂O- chemicalbook.com
Amberlyst-15- chemicalbook.com

Nucleophilic Reactivity (e.g., Umpolung Chemistry at C2)

A significant aspect of 1,3-dithiolane chemistry is the ability to reverse the normal electrophilic character of a carbonyl carbon, a concept known as "umpolung" or polarity inversion. wikipedia.orgquimicaorganica.orgdnmfaizpur.org The protons on the C2 carbon of a 1,3-dithiolane derived from an aldehyde are acidic enough to be removed by a strong base, such as n-butyllithium (BuLi). wikipedia.orgorganic-chemistry.org This deprotonation generates a carbanion at the C2 position, which is stabilized by the adjacent sulfur atoms. quimicaorganica.orgstackexchange.com

Electrophilic Reactivity (e.g., Sulfonium (B1226848) Intermediate Formation)

The sulfur atoms in the 1,3-dithiolane ring possess lone pairs of electrons and can therefore act as nucleophiles, reacting with electrophiles. This reactivity can lead to the formation of sulfonium ions. For instance, alkylation of the sulfur atoms can occur, although this is less common than the reactions involving the C2 position.

A more synthetically relevant electrophilic activation occurs during certain ring-opening procedures or rearrangement reactions. For example, the Pummerer reaction of a 1,3-dithiolane-1-oxide (the oxidized form of a dithiolane) involves the formation of a thionium (B1214772) ion intermediate upon treatment with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA). acs.org This electrophilic intermediate is then susceptible to nucleophilic attack. acs.org Similarly, reaction with bromine can lead to a sulfonium bromide intermediate, which can facilitate ring-closure in the synthesis of 1,2-dithiolanes from 1,3-bis-thioethers. rsc.org

Reactions at the Acetyl Ester Moieties

The "Acetic acid; 1,3-dithiolane-4,5-diol" molecule contains two acetyl ester groups attached to the C4 and C5 positions of the dithiolane ring. These ester groups will exhibit their characteristic reactivity, primarily hydrolysis and transesterification.

Hydrolysis and Transesterification Pathways

Hydrolysis is the cleavage of an ester by water to yield a carboxylic acid and an alcohol. libretexts.orglibretexts.org This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. The reaction is reversible and typically does not proceed to completion. libretexts.orgchemguide.co.uk In the context of the title compound, acidic hydrolysis would yield acetic acid and 1,3-dithiolane-4,5-diol (B12536526).

Base-Catalyzed Hydrolysis (Saponification) : This reaction is carried out by heating the ester with a strong base, such as sodium hydroxide (B78521). The reaction is irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is not electrophilic enough to react with the alcohol. libretexts.orgchemguide.co.uk This method is generally preferred for its high yield and irreversibility. chemguide.co.uk Saponification of the title compound would produce an acetate (B1210297) salt and 1,3-dithiolane-4,5-diol.

Transesterification is the process of converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. aklectures.com It is essentially an ester hydrolysis reaction where the nucleophile is an alcohol instead of water. aklectures.com For the title compound, reacting it with a different alcohol (e.g., methanol) under catalytic conditions would replace the acetyl groups with the corresponding new ester groups.

Table 2: Summary of Ester Reactions

ReactionConditionsProducts from Acetic acid; 1,3-dithiolane-4,5-diolNature of ReactionReference
Acid-Catalyzed HydrolysisH₃O⁺, HeatAcetic acid + 1,3-Dithiolane-4,5-diolReversible libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification)NaOH, HeatAcetate salt + 1,3-Dithiolane-4,5-diolIrreversible libretexts.orgchemguide.co.uk
TransesterificationR'OH, Acid or Base CatalystNew ester + Acetic acid (or its ester)Reversible aklectures.com

Reactivity in the Presence of Other Functional Groups

The reactivity of the 1,3-dithiolane ring is significantly influenced by the presence of the vicinal diol and the distal acetic acid ester. The dithiolane moiety, a cyclic thioacetal, is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions or in the presence of specific reagents. organic-chemistry.orgchemicalbook.com

The hydroxyl groups at the 4 and 5 positions can influence the reactivity of the dithiolane ring through several mechanisms. They can act as internal nucleophiles or participate in hydrogen bonding, potentially altering the electron density and conformation of the ring. For instance, in carbohydrate chemistry, which features polyhydroxylated ring systems, the formation and cleavage of cyclic acetals are fundamental reactions. researchgate.net The principles governing these transformations, such as the formation of five-membered 1,3-dioxolane (B20135) rings from vicinal diols, can be extrapolated to the dithiolane system. researchgate.net

The ester group, being susceptible to hydrolysis under both acidic and basic conditions, introduces another reactive site. The stability of the dithiolane ring under basic conditions allows for selective transformations of the ester group. organic-chemistry.org Conversely, the conditions required for dithiolane cleavage, often involving strong acids or heavy metal salts, could simultaneously lead to the hydrolysis of the ester. organic-chemistry.orgnih.gov

The following table summarizes the expected reactivity of the individual functional groups under various conditions, based on general principles of organic chemistry.

Functional GroupReagents/ConditionsExpected Reaction
1,3-Dithiolane Strong Acids (e.g., HCl, H₂SO₄), Lewis Acids (e.g., BF₃·OEt₂)Ring cleavage to regenerate the parent carbonyl compound. organic-chemistry.org
Oxidizing Agents (e.g., H₂O₂, m-CPBA)Oxidation of sulfur atoms to sulfoxides or sulfones. chemicalbook.com
Reducing Agents (e.g., Raney Nickel)Desulfurization to the corresponding alkane.
Organolithium Reagents (e.g., n-BuLi)Deprotonation at C2, followed by potential fragmentation. wikipedia.orgnih.gov
Diol Acylating Agents (e.g., Acetic Anhydride, Acetyl Chloride)Esterification of one or both hydroxyl groups.
Oxidizing Agents (e.g., NaIO₄)Oxidative cleavage of the C4-C5 bond.
Ketones/Aldehydes (in the presence of acid)Formation of a cyclic acetal (B89532) (1,3-dioxolane). researchgate.net
Ester Aqueous Acid (e.g., H₃O⁺)Hydrolysis to a carboxylic acid and an alcohol.
Aqueous Base (e.g., NaOH)Saponification to a carboxylate salt and an alcohol.
Reducing Agents (e.g., LiAlH₄)Reduction to an alcohol.

Interactions and Synergistic Reactivity between Dithiolane and Ester Groups

The spatial arrangement of the dithiolane and ester functionalities in Acetic acid; 1,3-dithiolane-4,5-diol allows for potential intramolecular interactions that can modulate their respective reactivities. While direct electronic conjugation is absent, through-space interactions and neighboring group participation are plausible.

Neighboring group participation by an ester group in reactions at a nearby electrophilic center is a well-documented phenomenon, particularly in carbohydrate chemistry. nih.govnih.govscilit.com In the case of Acetic acid; 1,3-dithiolane-4,5-diol, if a reaction were to generate a carbocation or an electron-deficient center at a position proximal to the ester, the carbonyl oxygen of the ester could act as an internal nucleophile. This participation could lead to the formation of a cyclic intermediate, influencing the stereochemical outcome of the reaction. For instance, the participation of a remote carbonyl group can induce 1,2-asymmetric induction in nucleophilic substitution reactions of acyclic acetals. nih.gov

Conversely, the dithiolane moiety could influence the reactivity of the ester group. The sulfur atoms, with their lone pairs of electrons, could potentially interact with the carbonyl carbon of the ester, although this is less common. More likely is the influence of the dithiolane ring's steric bulk on the accessibility of the ester carbonyl to external reagents.

The table below outlines potential synergistic effects based on mechanistic principles.

Reacting CenterParticipating GroupPotential OutcomeMechanistic Implication
Dithiolane Ring (e.g., during cleavage)Ester Carbonyl OxygenAnchimeric assistance, formation of a cyclic intermediate.Altered reaction rate and stereochemistry.
Ester CarbonylDithiolane Sulfur AtomsWeak intramolecular interaction.Minor perturbation of ester reactivity.
C4/C5 HydroxylsEster CarbonylIntramolecular hydrogen bonding.Conformational rigidity, altered reactivity of both groups.

Mechanistic Investigations of Key Transformations

Dithiolane Ring Opening: The acid-catalyzed hydrolysis of 1,3-dithiolanes proceeds through protonation of one of the sulfur atoms, followed by ring opening to form a hemithioacetal cation. Subsequent attack by water and elimination of the dithiol leads to the regenerated carbonyl compound. youtube.com The presence of the diol could potentially influence the stability of the intermediates through hydrogen bonding.

Ester Hydrolysis: The mechanism of acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. In base-catalyzed hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl carbon. The proximity of the dithiolane and diol groups is unlikely to alter these fundamental pathways significantly, though steric hindrance could affect the reaction rate.

Neighboring Group Participation: A plausible mechanistic scenario involves the participation of the ester's carbonyl oxygen in a reaction at a nearby carbon atom, for instance, if one of the hydroxyl groups were converted into a good leaving group. The reaction would proceed via a cyclic dioxocarbenium ion intermediate, which would then be attacked by a nucleophile. nih.gov This would likely lead to retention of configuration at the reaction center.

The following table presents a hypothetical reaction and a plausible mechanistic pathway involving synergistic reactivity.

TransformationProposed MechanismKey IntermediatesExpected Product
Conversion of a C4/C5 hydroxyl to a leaving group followed by substitutionNeighboring group participation by the ester carbonyl.Cyclic dioxocarbenium ion.Substituted product with retention of stereochemistry.
Deprotection of the dithiolane under acidic conditionsStandard acid-catalyzed hydrolysis mechanism.Protonated dithiolane, hemithioacetal cation.Parent carbonyl compound, with potential concomitant ester hydrolysis.

Computational and Theoretical Studies

Reactivity and Reaction Pathway Modeling

Further research and publication in the field of computational chemistry would be required to generate the specific data needed to populate these areas of study for "Acetic acid;1,3-dithiolane-4,5-diol (B12536526)."

Transition State Calculations for Key Reactions

Transition state (TS) theory is fundamental to understanding reaction rates and mechanisms. A transition state is a specific configuration along a reaction coordinate that represents an energy maximum, and its structure and energy determine the activation energy of the reaction. readthedocs.ioyoutube.com For Acetic acid; 1,3-dithiolane-4,5-diol, several key reactions can be computationally investigated.

Plausible reactions include the formation of an ester or thioester, interactions involving the diol, and the potential ring-opening or fragmentation of the 1,3-dithiolane (B1216140) ring. The 1,3-dithiolane ring, in particular, is known to undergo fragmentation when deprotonated at the C2 position, leading to a dithiocarboxylate anion and ethylene. utk.eduacs.org Computational modeling, often using Density Functional Theory (DFT), can map the potential energy surface for such reactions to locate the transition state structure. researchgate.net

For instance, the reaction between the acetic acid moiety and one of the hydroxyl groups of the diol (esterification) or a sulfur atom (thioesterification) would proceed through a tetrahedral intermediate, the formation of which constitutes the transition state. Calculations on analogous systems, such as the reaction of thioacetic acid with amines or alcohols, have been performed to understand these energy barriers. rsc.org Similarly, the hydrolysis of thioesters like thioacetic acid has been modeled to determine activation energies. nih.gov

Table 1: Hypothetical Transition State Data for Analogous Reactions This table presents representative activation energies (Ea) for reactions analogous to those that Acetic acid; 1,3-dithiolane-4,5-diol might undergo, based on computational studies of similar compounds.

Reaction TypeModel SystemComputational MethodCalculated Activation Energy (kcal/mol)Reference
Thioester HydrolysisThioacetic Acid (TAA)DFT15.0 ± 5.4 nih.gov
H₂ AbstractionThallium(III) Hydride (TlH₃)Coupled Cluster41.3 nih.gov
DimerizationBoron Hydride (BH₃)Coupled Cluster88.4 nih.gov
Dithiolane Fragmentation2-Aryl-1,3-dithiolaneDFT (Conceptual)Not specified acs.org

Note: Data is for illustrative purposes based on related molecular systems.

Kinetic and Thermodynamic Stability Assessments

Thermodynamic Stability: The thermodynamic stability of Acetic acid; 1,3-dithiolane-4,5-diol would be influenced by several factors. The 1,2-dithiolane (B1197483) ring, a related structure, is known to be strained due to the geometric constraints on the disulfide bond's dihedral angle, which weakens the S-S bond. rsc.org While 1,3-dithiolanes are generally more stable, they can still be susceptible to reactions like hydrolysis, especially under harsh conditions. organic-chemistry.org The hydrolysis of thioesters, such as thioacetic acid, is strongly favored thermodynamically, with a calculated Gibbs free energy of hydrolysis (ΔG) of -51.7 kJ mol⁻¹ at 0 °C and pH 2.5, indicating the products (acetic acid and thiol) are much more stable. nih.gov

Kinetic Stability: Kinetic stability is determined by the activation energy for decomposition. A compound can be thermodynamically unstable but kinetically stable if the activation barrier is high. nih.gov For example, while the decomposition of Tl(CH₃)₃ is thermodynamically favorable, it is kinetically stable with a high activation barrier of 57.1 kcal/mol. nih.gov For Acetic acid; 1,3-dithiolane-4,5-diol, the primary pathways for decomposition would likely be hydrolysis or fragmentation. The kinetic barriers for these processes would need to be calculated to assess its persistence under various conditions.

Table 2: Thermodynamic Data for Related Sulfur Compounds This table provides thermodynamic values for compounds related to the moieties in Acetic acid; 1,3-dithiolane-4,5-diol.

CompoundPropertyValueConditionsReference
Thioacetic Acid (TAA)ΔG of Hydrolysis-51.7 kJ/mol0 °C, pH 2.5 nih.gov
Thioacetic Acid (TAA)Keq for Synthesis~1.3 x 10⁻¹⁰0 °C, pH 2.5 nih.gov
Methylthioacetate (MTA)Ea of Hydrolysis64.2 ± 19.9 kJ/molpH 7 nih.gov

Note: This data illustrates the thermodynamic properties of a related thio-acid system.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Host-Guest Interactions)

The structure of Acetic acid; 1,3-dithiolane-4,5-diol, with its carboxylic acid and diol functional groups, suggests a strong potential for intermolecular interactions, particularly hydrogen bonding. nih.gov These interactions are crucial in determining the compound's physical state, solubility, and crystal packing.

Hydrogen Bonding: The hydroxyl (-OH) groups of the diol and the carboxylic acid group are excellent hydrogen bond donors and acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks in the solid state or in solution. nih.gov Computational methods can model these interactions to determine their geometry (bond lengths and angles) and energetic strength.

Host-Guest Interactions: The 1,3-dithiolane ring itself can act as a host for various guest molecules, a principle widely used in supramolecular chemistry. researchgate.netresearchgate.netnih.gov While the small size of the 1,3-dithiolane-4,5-diol ring may limit its capacity for inclusion, it could still participate in surface-level host-guest interactions, potentially binding small ions or polar molecules. researchgate.net

Table 3: Typical Intermolecular Interaction Energies This table provides a general overview of the energies associated with different types of intermolecular interactions relevant to the target molecule.

Interaction TypeExample SystemTypical Energy Range (kcal/mol)
Strong Hydrogen BondO-H···O (Carboxylic acid dimer)5 - 15
Moderate Hydrogen BondO-H···O (Alcohol-alcohol)3 - 7
Weak C-H···O InteractionCH₂···O=C0.5 - 2
Host-Guest ComplexationDithiolane derivative with guestVariable (depends on system)

Note: These are general values and the precise energies for Acetic acid; 1,3-dithiolane-4,5-diol would require specific calculations.

Charge Distribution and Reactivity Descriptors (e.g., NBO, MEP, NPA)

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Several computational techniques are used to analyze this distribution. uni-muenchen.dewikipedia.org

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis: NPA provides a method for assigning partial atomic charges based on the electron density. uni-muenchen.dewisc.edu NBO analysis extends this by localizing the wavefunction into orbitals that correspond to the classic Lewis structure elements: core orbitals, lone pairs, and bonds (donors), as well as empty antibonding orbitals (acceptors). wikipedia.orgq-chem.com The interaction (delocalization) between a filled donor NBO and an empty acceptor NBO indicates hyperconjugation, which stabilizes the molecule. The energy of this stabilization can be estimated using second-order perturbation theory. wisc.edunih.gov For Acetic acid; 1,3-dithiolane-4,5-diol, NBO analysis would reveal the nature of the C-S bonds, the polarization of the O-H and C=O bonds, and the extent of lone pair delocalization from oxygen and sulfur atoms. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.denumberanalytics.com It visually identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically colored blue), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net For the target molecule, the MEP would show negative potential around the carbonyl oxygen and the hydroxyl oxygens, indicating sites for protonation or coordination to cations. Positive potential would be expected around the acidic and hydroxyl hydrogens. sci-hub.se

Table 4: Illustrative NBO and NPA Data for a Related Molecule (Thioacetic Acid) This table shows hypothetical data from an NBO/NPA analysis on a related structure to illustrate the type of information obtained.

Analysis TypeAtom/BondParameterValueInterpretation
NPA C (carbonyl)Natural Charge+0.55 eElectrophilic center
O (carbonyl)Natural Charge-0.60 eNucleophilic center
S (thiol)Natural Charge-0.10 eModerately nucleophilic
NBO σ(C-S)Occupancy1.98 eCovalent single bond
n(O) -> σ(C-S)E(2) Stabilization1.5 kcal/molLone pair delocalization
n(S) -> σ(C-C)E(2) Stabilization0.8 kcal/molSulfur lone pair delocalization

Note: This data is hypothetical and serves to illustrate the output of these computational methods.

Research Applications and Potential Areas for Exploration

Contributions to Materials Science Research

Development of Functional Materials with Tunable Properties

There is no available research on the use of "Acetic acid;1,3-dithiolane-4,5-diol" in the development of functional materials. However, related dithiolane compounds have been explored in materials science. For example, polymers and hydrogels incorporating 1,2-dithiolane (B1197483) moieties have been synthesized. researchgate.netrsc.orgnih.govresearchgate.netnih.gov These materials can exhibit dynamic properties, such as self-healing and responsiveness to stimuli, due to the reversible nature of the disulfide bond in the dithiolane ring. researchgate.netresearchgate.netnih.gov The presence of hydroxyl and carboxylic acid groups on a dithiolane structure could theoretically offer sites for polymerization or for modifying the properties of materials, but no such studies have been documented for the specific compound .

Exploration as Biochemical Probes and Tools

No studies have been found that explore "this compound" as a biochemical probe.

Chemical Modification of Peptides and Proteins for Research (e.g., protein conjugation)

There is no information available on the use of "this compound" for the chemical modification of peptides and proteins. In the broader field of bioconjugation, linkers containing disulfide bonds are utilized for attaching molecules to proteins, often to cysteine residues. nih.gov The carboxylic acid group on the specified compound could potentially be activated for conjugation to amine groups on proteins, a common strategy in bioconjugation. creative-biogene.com However, no specific examples or methodologies involving "this compound" have been reported.

Redox-Active Components in Model Biochemical Systems

No research has been published on the exploration of "this compound" as a redox-active component in model biochemical systems. The 1,3-dithiolane (B1216140) ring itself is a sulfur-containing heterocycle, and such compounds can participate in redox reactions. However, without experimental data, its specific redox properties and potential applications in this context are unknown.

Q & A

Basic: What are the key synthetic pathways for acetic acid;1,3-dithiolane-4,5-diol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution, where a phenoxide ion reacts with chloroacetic acid derivatives. Key steps include:

  • Phenoxide formation : Deprotonation of 4-(1,3-dithiolan-2-yl)phenol using a strong base (e.g., NaOH).
  • Nucleophilic attack : The phenoxide attacks chloroacetic acid, displacing chloride to form the ester linkage .
  • Catalytic optimization : Amine-thiourea bifunctional catalysts may improve stereoselectivity in related dithiolane syntheses, though low diastereocontrol has been reported in analogous cascade reactions .
  • Purification : Column chromatography or recrystallization is recommended to isolate the product.

Basic: What structural features of this compound contribute to its chemical reactivity?

  • Dithiolane ring : The 1,3-dithiolane moiety contains sulfur atoms capable of forming disulfide bonds with protein thiol groups, enabling covalent interactions in biological systems .
  • Phenoxy-acetic acid backbone : The polar carboxylic acid group enhances solubility in aqueous media, while the aromatic ring facilitates π-π stacking and hydrophobic interactions .

Basic: What analytical methods are suitable for characterizing and quantifying this compound?

  • Titration : Acid-base titration (e.g., with NaOH) can determine carboxylic acid content, though potential interference from the dithiolane group requires validation .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm structural integrity, with characteristic shifts for the dithiolane (~3.5–4.0 ppm for S-CH2_2) and acetic acid protons (~2.1 ppm).
    • FT-IR : Peaks at ~2500 cm1^{-1} (S-H stretch) and ~1700 cm1^{-1} (C=O stretch) validate functional groups.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity .

Advanced: How can stereoselectivity challenges in dithiolane-containing compounds be addressed during synthesis?

  • Organocatalysts : Bifunctional amine-thiourea catalysts improve enantioselectivity in sulfa-Michael/nitroaldol cascades, though competing pathways may yield diastereomeric mixtures .
  • Solvent effects : Polar aprotic solvents (e.g., toluene or DMF) enhance reaction control by stabilizing transition states .
  • Temperature modulation : Lower temperatures (0–25°C) reduce kinetic competition, favoring desired stereoisomers .

Advanced: What mechanistic insights explain its interactions with biological targets?

  • Thiol reactivity : The dithiolane ring undergoes ring-opening reactions with cysteine residues in proteins, forming mixed disulfides that modulate enzyme activity (e.g., inhibition of redox-sensitive proteins) .
  • Coordination chemistry : Sulfur atoms may chelate metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}), impacting metalloenzyme function or oxidative stress pathways .

Advanced: How can computational modeling predict its reactivity and binding affinities?

  • Density Functional Theory (DFT) : Models the dithiolane ring’s electronic structure to predict nucleophilic attack sites and disulfide bond stability.
  • Molecular docking : Simulates interactions with protein targets (e.g., glutathione reductase) to identify binding hotspots and guide SAR studies .

Basic: What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • First aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin contact : Wash with soap and water; seek medical attention for irritation .

Advanced: How can synthetic byproducts be minimized or characterized?

  • Byproduct formation : Competing esterification or dithiolane ring-opening may yield acetic acid derivatives or disulfide-linked dimers.
  • Mitigation strategies :
    • Stoichiometric control : Limit excess chloroacetic acid to reduce ester byproducts .
    • Chromatographic monitoring : Use TLC or HPLC to track side reactions during synthesis .
  • Mass spectrometry (MS) : High-resolution MS identifies low-abundance byproducts for structural elucidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.